molecular formula C15H18ClNO B1439143 {4-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride CAS No. 1185296-91-6

{4-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride

Cat. No.: B1439143
CAS No.: 1185296-91-6
M. Wt: 263.76 g/mol
InChI Key: SZZVKCWGFNBUDU-UHFFFAOYSA-N
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Description

{4-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride (CAS: 1185296-91-6) is a phenylalkylamine derivative with a methoxy-substituted aromatic ring linked to a primary amine via an ethyl bridge. Its molecular formula is C₁₅H₁₈ClNO, with a molecular weight of 263.77 g/mol (exact mass: 263.1077). The compound is characterized by:

  • Structural features: A 2-methoxyphenyl group attached to a phenethylamine backbone.
  • Physicochemical properties: Moderate hydrophobicity (clogP ~2.5) and hydrogen-bonding capacity (2 acceptors, 1 donor), making it suitable for crossing biological membranes .

Properties

IUPAC Name

4-[2-(2-methoxyphenyl)ethyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO.ClH/c1-17-15-5-3-2-4-13(15)9-6-12-7-10-14(16)11-8-12;/h2-5,7-8,10-11H,6,9,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZVKCWGFNBUDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662991
Record name 4-[2-(2-Methoxyphenyl)ethyl]aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185296-91-6
Record name Benzenamine, 4-[2-(2-methoxyphenyl)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185296-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(2-Methoxyphenyl)ethyl]aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride typically involves the reaction of 2-(2-methoxyphenyl)ethylamine with 4-bromobenzaldehyde under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane . The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of {4-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

{4-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cardiovascular Health

Research indicates that compounds similar to {4-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride are effective in treating conditions such as congestive heart failure, angina pectoris, and hypertension. These compounds exhibit vasodilatory effects and improve cardiac output, making them suitable candidates for managing ischemic heart disease and acute cerebrovascular events .

Case Study:
In a study involving animal models, administration of related compounds resulted in significant improvements in renal blood flow and cardiac function, highlighting their potential in treating low cardiac output states .

Neurological Disorders

The compound has been investigated for its neuroprotective properties. It may play a role in modulating serotonin receptors, which are crucial in managing mood disorders and anxiety. Preliminary studies suggest that it could alleviate symptoms associated with chronic pain and ischemic conditions by targeting specific receptor pathways .

Case Study:
Clinical trials on similar compounds revealed their efficacy in reducing pain perception in patients with chronic thromboangiitis obliterans, demonstrating a promising avenue for pain management therapies .

Synthesis and Derivatives

The synthesis of {4-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride involves multi-step chemical reactions, often utilizing salicylic aldehyde as a precursor. The synthetic routes have been optimized to enhance yield and reduce the need for complex purification processes, making it more feasible for industrial applications .

Synthesis Step Reactants Conditions Yield
Step 1Salicylic aldehyde + Benzyl ChlorideReflux in THF91.5%
Step 22-Benzyloxy phenyl aldehyde + Sodium BorohydrideIce bath followed by room temperature stirring95.3%

Industrial Applications

The compound is also being explored as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cardiovascular diseases. Its stability and reactivity make it an attractive building block for developing new drugs .

Regulatory Status

As with many pharmaceutical compounds, the regulatory status of {4-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride varies by region. In the United States and Europe, ongoing studies are required to establish safety profiles before it can be widely marketed for therapeutic use.

Mechanism of Action

The mechanism of action of {4-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: {4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine Hydrochloride

  • Key difference : Methoxy group at the 3-position vs. 2-position on the phenyl ring.
  • Impact :
    • Polarity : The 3-methoxy isomer has a slightly lower topological polar surface area (35.2 Ų vs. ~38 Ų for the 2-methoxy analog), influencing solubility and membrane permeability .
    • Receptor binding : Meta-substitution may reduce affinity for serotonin receptors compared to ortho-substitution, as seen in related compounds like 25T-NBOH ().
Property Target Compound (2-Methoxy) 3-Methoxy Isomer
Molecular Formula C₁₅H₁₈ClNO C₁₅H₁₈ClNO
Exact Mass (g/mol) 263.1077 263.1077
Topological Polar Surface Area ~38 Ų 35.2 Ų
CAS Number 1185296-91-6 1185303-99-4

Functional Group Analogs: 25T-NBOH (2a) and 25T-NBOMe (2b)

These compounds share a phenethylamine backbone but differ in substituents:

  • 25T-NBOH (2a) : Contains a 2,5-dimethoxy-4-(methylthio)phenyl group and a hydroxylbenzyl side chain.
  • 25T-NBOMe (2b) : Features a 2,5-dimethoxy-4-(methylthio)phenyl group with a methoxybenzyl side chain.
  • Comparison :
    • The target compound lacks the methylthio and additional methoxy groups, leading to lower receptor affinity for 5-HT₂A receptors (pKi ~8.5 for 25T-NBOH vs. ~7.0 estimated for the target compound) .
    • Metabolic stability : The absence of a labile methylthio group in the target compound may enhance stability compared to 25T-NBOMe .

Alpha-1D Adrenoceptor Antagonist: BMY 7378

  • Structure : Contains a 2-methoxyphenyl group but incorporates a piperazinyl-azaspirodecane dione core.
  • Key differences: Selectivity: BMY 7378 shows α₁D-adrenoceptor selectivity (pKi = 9.4 for human α₁D vs. 7.2 for α₁B), whereas the target compound’s primary amine may favor interactions with monoamine transporters . Pharmacological use: BMY 7378 is used in cardiovascular research, while the target compound is explored for CNS applications .

Heterocyclic Derivatives

{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine Hydrochloride
  • Structure : Replaces the ethylphenylamine backbone with a 1,2,4-oxadiazole ring.
  • Impact :
    • Electronic properties : The oxadiazole ring increases electron-withdrawing character, reducing basicity (pKa ~6.5 vs. ~9.0 for the target compound).
    • Bioavailability : Enhanced metabolic resistance due to the heterocycle but reduced blood-brain barrier penetration .
Pyrimidine Derivatives ()
  • Example: (2-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethyl)amine hydrochloride .

Biological Activity

{4-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological and biochemical research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of {4-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets by binding to their active sites or altering their conformations, which subsequently influences cellular signaling pathways and physiological responses.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound indicates that the methoxy substitution on the phenyl ring is crucial for its biological efficacy. Variations in the substituents on the aromatic rings can significantly affect the compound's potency at various receptors. For instance, modifications to the 4-substituent have shown to impact agonist potencies at serotonin receptors (5-HT2AR and 5-HT2CR), highlighting the importance of this structural feature in determining biological activity .

Antimicrobial Activity

Recent studies have demonstrated that {4-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride exhibits moderate antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values range from 4.69 to 22.9 µM for Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, while demonstrating effectiveness against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa with MIC values between 8.33 to 156.47 µM .

Antifungal Activity

The compound also shows antifungal properties, particularly against Candida albicans. The MIC values for antifungal activity range from 16.69 to 78.23 µM, indicating its potential as a therapeutic agent in treating fungal infections .

Case Studies

  • Study on Antimicrobial Properties : A comprehensive examination of 248 monomeric alkaloids, including {4-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride, revealed promising antibacterial and antifungal activities. The study highlighted the significance of structural modifications in enhancing bioactivity .
  • Receptor Binding Studies : Research on related compounds indicated that modifications to the phenyl ring significantly influenced binding affinities at serotonin receptors, showcasing how slight changes can lead to substantial differences in pharmacological profiles .

Data Tables

Biological Activity Target Organism MIC (µM)
AntibacterialBacillus subtilis4.69
AntibacterialStaphylococcus aureus5.64
AntibacterialEscherichia coli8.33
AntifungalCandida albicans16.69

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{4-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride
Reactant of Route 2
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{4-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride

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